molecular formula C7H12N2O B2648642 5-(tert-Butyl)oxazol-2-amine CAS No. 33124-07-1

5-(tert-Butyl)oxazol-2-amine

Cat. No. B2648642
CAS RN: 33124-07-1
M. Wt: 140.186
InChI Key: GYWBXEAFBLQSHY-UHFFFAOYSA-N
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Patent
US09150577B2

Procedure details

To a solution of benzyl (5-tert-butyl-1,3-oxazol-2-yl)carbamate (5.0 g, 18.2 mmol) in methanol (100 mL) is added 10% palladium on carbon (500 mg, 0.5 mmol). The reaction is stirred at room temperature for 3 h under hydrogen atmosphere. The reaction mixture is filtered through Celite and the filtrate is concentrated. The residue is purified by flash column chromatography to afford the title compound (1.7 g, 68%) as a light brown solid.
Name
benzyl (5-tert-butyl-1,3-oxazol-2-yl)carbamate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[O:9][C:8]([NH:10]C(=O)OCC2C=CC=CC=2)=[N:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2]>CO.[Pd]>[C:1]([C:5]1[O:9][C:8]([NH2:10])=[N:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
benzyl (5-tert-butyl-1,3-oxazol-2-yl)carbamate
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)C1=CN=C(O1)NC(OCC1=CC=CC=C1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at room temperature for 3 h under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CN=C(O1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.